molecular formula C11H21NO3 B1443454 Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate CAS No. 1344331-29-8

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate

Cat. No.: B1443454
CAS No.: 1344331-29-8
M. Wt: 215.29 g/mol
InChI Key: HWVUOJMIZOHBJG-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a pyrrolidine ring with a hydroxymethyl substituent. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate typically involves the reaction of tert-butyl bromoacetate with 2-(hydroxymethyl)pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the pyrrolidine nitrogen .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is unique due to its specific combination of a tert-butyl ester and a hydroxymethyl-substituted pyrrolidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

Properties

IUPAC Name

tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVUOJMIZOHBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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